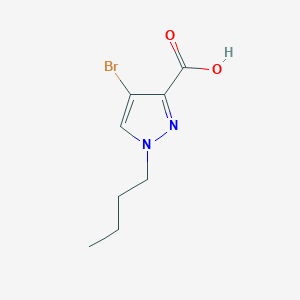
3-(3-amino-1H-pyrazol-1-yl)propanoic acid
Descripción general
Descripción
3-(3-amino-1H-pyrazol-1-yl)propanoic acid is a chemical compound with the molecular formula C6H10ClN3O2 and a molecular weight of 191.62 . It is a derivative of pyrazole, a five-membered heterocycle containing two nitrogen atoms .
Synthesis Analysis
The synthesis of pyrazole derivatives, including 3-(3-amino-1H-pyrazol-1-yl)propanoic acid, has seen significant advancements in recent years. These developments are related to the use of new or advanced catalysts and other ‘environment-friendly’ procedures, including heterogeneous catalytic systems, ligand-free systems, ultrasound and microwave-assisted reactions .Molecular Structure Analysis
The molecular structure of 3-(3-amino-1H-pyrazol-1-yl)propanoic acid can be represented by the InChI code: 1S/C6H9N3O2/c7-5-1-3-9(8-5)4-2-6(10)11/h1,3H,2,4H2,(H2,7,8)(H,10,11) and the SMILES string: O=C(O)CCN1N=CC=C1 .Aplicaciones Científicas De Investigación
Antiparasitic Activity
3-(3-amino-1H-pyrazol-1-yl)propanoic acid has shown promise as an antiparasitic agent. Specifically:
- Leishmaniasis : A molecular simulation study demonstrated that this compound exhibits potent in vitro antipromastigote activity. It binds favorably to the active site of LmPTR1 (a Leishmania enzyme), making it a potential candidate for antileishmanial drug development .
Kinase Inhibitors
The pyrazole hinge binding moiety, represented by 3-(3-amino-1H-pyrazol-1-yl)propanoic acid, is a privileged scaffold in medicinal chemistry for developing kinase inhibitors. Kinases play crucial roles in cell signaling pathways, and targeting them is essential for cancer therapy and other diseases .
Chemical Biology and Bioconjugation
Researchers explore the reactivity of this compound for bioconjugation purposes. Its functional groups can be modified to create bioactive probes or targeted drug delivery systems.
Safety and Hazards
Direcciones Futuras
The future research directions for 3-(3-amino-1H-pyrazol-1-yl)propanoic acid and other pyrazole derivatives include the design of novel pyrazoles, the development of innovative synthesis routes, the examination of different potencies of pyrazoles, and the exploration of potential applications of pyrazoles .
Mecanismo De Acción
Target of Action
3-(3-amino-1H-pyrazol-1-yl)propanoic acid, also known as β-pyrazolyl-L-alanine , is a chemical compound that has been found in the taxon Citrullus colocynthis Pyrazole derivatives have been noted for their potential as kinase inhibitors .
Mode of Action
It’s worth noting that pyrazole derivatives are known for their nitrogen-based hetero-aromatic ring structure, which is a remarkable scaffold for the synthesis and development of many new promising drugs .
Biochemical Pathways
Pyrazole derivatives have been associated with a wide range of biological and pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Result of Action
Pyrazole derivatives have been associated with a wide range of biological and pharmacological activities, indicating that they may have diverse molecular and cellular effects .
Propiedades
IUPAC Name |
3-(3-aminopyrazol-1-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c7-5-1-3-9(8-5)4-2-6(10)11/h1,3H,2,4H2,(H2,7,8)(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNLGGTMFZIRFHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1N)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-amino-1H-pyrazol-1-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(4-Bromo-3,5-dimethylpyrazolyl)methyl]furan-2-carbonyl chloride](/img/structure/B3197634.png)


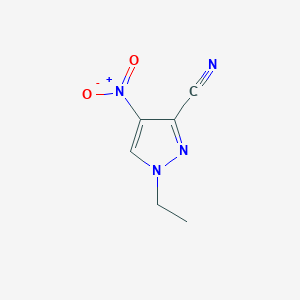
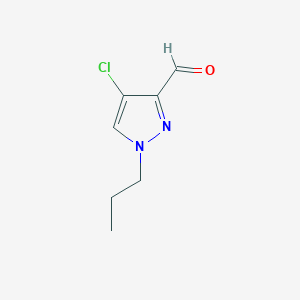

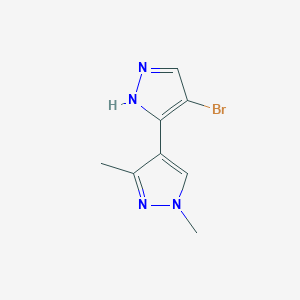
![2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl chloride](/img/structure/B3197685.png)

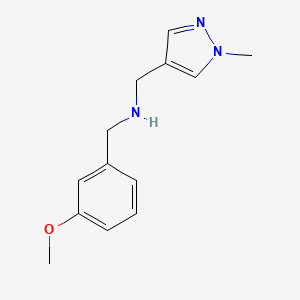
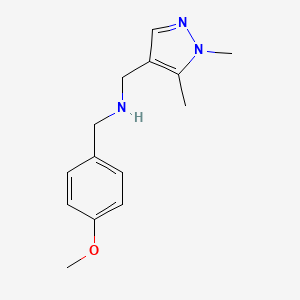

![{1-[(1-Ethyl-1H-pyrazol-4-YL)methyl]piperidin-4-YL}methylamine](/img/structure/B3197704.png)
